2,2-dimethyl-N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide
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Overview
Description
2,2-DIMETHYL-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound with a molecular formula of C22H26N2O. This compound is characterized by its unique structure, which includes a benzimidazole moiety and a substituted propanamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2,2-DIMETHYL-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative to form the benzimidazole ring.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 2-methylbenzyl chloride to introduce the 2-methylphenylmethyl group.
Amidation: The final step involves the reaction of the substituted benzimidazole with 2,2-dimethylpropanoyl chloride in the presence of a base to form the desired propanamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2,2-DIMETHYL-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the propanamide group, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-DIMETHYL-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 2,2-DIMETHYL-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE include:
2,2-Dimethyl-N-(3-methylphenyl)propanamide: This compound has a similar propanamide structure but lacks the benzimidazole moiety.
Propanamide, 2,2-dimethyl-N-phenyl-: Another related compound with a simpler structure, lacking the complex substituents of the target compound.
Propanamide, N,2-dimethyl-: A simpler propanamide derivative with fewer substituents.
The uniqueness of 2,2-DIMETHYL-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE lies in its complex structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H27N3O |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C22H27N3O/c1-15-10-6-7-11-17(15)14-25-19-13-9-8-12-18(19)24-20(25)16(2)23-21(26)22(3,4)5/h6-13,16H,14H2,1-5H3,(H,23,26) |
InChI Key |
GEKDHBBFHDIHFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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